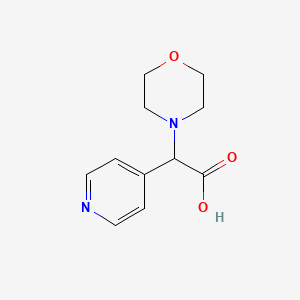

Morpholin-4-yl(pyridin-4-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-2-pyridin-4-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-11(15)10(9-1-3-12-4-2-9)13-5-7-16-8-6-13/h1-4,10H,5-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMSIIOAZPQSCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Morpholin 4 Yl Pyridin 4 Yl Acetic Acid and Analogues

Retrosynthetic Analysis and Key Disconnections for the α,α-Disubstituted Acetic Acid Core

A retrosynthetic analysis of Morpholin-4-yl(pyridin-4-yl)acetic acid reveals several potential disconnections for the formation of the α,α-disubstituted acetic acid core. The primary challenge lies in the construction of the quaternary α-carbon, which is substituted with both a morpholine (B109124) and a pyridine (B92270) ring.

One logical disconnection is at the Cα-pyridine bond. This suggests a synthetic route involving the arylation of a morpholinoacetic acid derivative. The key starting materials for this approach would be a suitable morpholinoacetic acid precursor and a pyridine derivative, which could be coupled through various C-C bond-forming reactions.

Alternatively, a disconnection at the Cα-morpholine bond could be envisioned. This would involve the reaction of a pyridin-4-ylacetic acid derivative with a morpholine source. However, the direct nucleophilic substitution of a suitable leaving group at the α-position of a pyridinylacetic acid by morpholine might be challenging.

A third and powerful approach involves the simultaneous or sequential introduction of both substituents onto a two-carbon acetic acid synthon. This can be achieved through methods like the malonic ester synthesis or related methodologies, where a central methylene (B1212753) group is sequentially alkylated or arylated. nih.gov

Finally, a decarboxylative strategy offers another viable route. In this approach, a precursor containing an additional carboxyl group, such as a substituted malonic acid, can be decarboxylated to generate the final product. This method can be particularly advantageous for creating sterically hindered quaternary centers. nih.gov

Carbon-Carbon Bond Forming Reactions at the Alpha-Position of Acetic Acid

The formation of the C-C bond at the alpha-position of the acetic acid core is a critical step in the synthesis of this compound. Several modern synthetic methodologies can be employed for this purpose.

The construction of α-quaternary stereocenters with high enantioselectivity is a significant challenge in organic synthesis. For molecules like this compound, where the α-carbon is a stereocenter, enantioselective methods are crucial for accessing single enantiomers.

Recent advances in catalysis have provided several powerful tools for the enantioselective synthesis of α,α-disubstituted α-amino acids, which are structurally related to the target molecule. nih.govnih.govnih.gov These methods often involve the use of chiral catalysts to control the stereochemical outcome of the reaction.

One promising approach is the catalytic asymmetric addition of nucleophiles to α-iminoesters. nih.govnih.gov For instance, the direct catalytic asymmetric addition of acetonitrile (B52724) to α-iminoesters using chiral iridium complexes has been reported to produce α,α-disubstituted α-amino acid derivatives with high enantioselectivity. nih.govnih.gov A similar strategy could potentially be adapted for the synthesis of this compound by using a morpholine-containing nucleophile.

Another strategy involves the enantioselective alkylation of enolates derived from α-amino acid precursors. The use of chiral phase-transfer catalysts or chiral ligands for the metal-catalyzed alkylation can induce high levels of stereocontrol.

Furthermore, enzymatic desymmetrization of prochiral α,α-disubstituted malonate diesters offers a biocatalytic route to chiral α-quaternary amino acid derivatives. mdpi.com This method utilizes enzymes like porcine liver esterase (PLE) to selectively hydrolyze one of the ester groups, leading to a chiral half-ester that can be further elaborated. mdpi.com

The alkylation of prochiral enolates is a classic and effective method for the formation of α-substituted carbonyl compounds. nih.gov In the context of synthesizing this compound, this strategy would involve the generation of an enolate from a morpholinoacetic acid derivative, followed by its reaction with a suitable pyridine electrophile, such as a 4-halopyridine.

The success of this approach depends on the efficient generation of the enolate and the subsequent regioselective alkylation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to ensure complete enolate formation. The choice of solvent and reaction temperature can also significantly influence the outcome of the reaction.

The malonic ester synthesis and the acetoacetic ester synthesis are well-established methods that utilize the alkylation of enolates. nih.gov In a modified malonic ester synthesis approach, diethyl malonate could be first reacted with a morpholine-containing electrophile and then with a pyridine-containing electrophile, or vice versa. Subsequent hydrolysis and decarboxylation would yield the desired product.

Decarboxylative coupling reactions have emerged as a powerful tool in organic synthesis for the formation of C-C bonds. wikipedia.org These reactions typically involve the coupling of a carboxylic acid with an organic halide, catalyzed by a transition metal, with the concurrent loss of carbon dioxide. wikipedia.org

A particularly relevant strategy for the synthesis of this compound is the metallaphotoredox-mediated decarboxylative cross-coupling of α-oxy carboxylic acids with (hetero)aryl halides. nih.gov This method has been successfully applied to the synthesis of complex morpholines and other saturated heterocycles. nih.gov In this approach, an α-morpholino carboxylic acid could be coupled with a 4-halopyridine using a dual nickel/photoredox catalytic system to afford the target compound.

Another relevant decarboxylative strategy is the doubly decarboxylative Michael-type addition. For instance, pyridylacetic acid has been shown to react with coumarin-3-carboxylic acids in a doubly decarboxylative manner to form 4-(pyridylmethyl)chroman-2-ones. chemrxiv.org This demonstrates the feasibility of using pyridylacetic acid derivatives as nucleophiles in decarboxylative C-C bond-forming reactions.

Recent developments have also shown that the merger of photoredox and nickel catalysis can achieve the asymmetric decarboxylative Csp3–Csp2 cross-coupling of α-amino acids with aryl halides, providing chiral benzylic amines in high enantiomeric excess. nih.gov This enantioconvergent approach could be adapted for the synthesis of enantioenriched this compound.

A summary of representative decarboxylative coupling reactions is presented in the table below.

| Catalyst System | Substrates | Product Type | Reference |

| Dual Nickel/Photoredox | α-Oxy carboxylic acids and (hetero)aryl halides | C(sp2)-C(sp3)-coupled products | nih.gov |

| Brønsted Base | Pyridylacetic acid and coumarin-3-carboxylic acids | 4-(Pyridylmethyl)chroman-2-ones | chemrxiv.org |

| Photoredox/Nickel | α-Amino acids and aryl halides | Chiral benzylic amines | nih.gov |

| Copper | (Hetero)aryl acids and organobromides | Arylboronic esters and cross-coupled products | princeton.edu |

Strategies for the Introduction and Functionalization of the Pyridine Moiety

Direct C-H functionalization of pyridines offers a highly atom-economical and efficient way to introduce substituents onto the pyridine ring. Radical-mediated reactions, such as the Minisci reaction, are particularly powerful for the functionalization of electron-deficient heteroarenes like pyridine. mdpi.comprinceton.edu

In a Minisci-type reaction, a nucleophilic radical adds to a protonated pyridine, leading to the formation of a substituted pyridine. mdpi.com For the synthesis of this compound, a radical derived from a morpholinoacetic acid precursor could be generated and then reacted with pyridine under acidic conditions. The regioselectivity of the Minisci reaction is often directed to the C2 and C4 positions of the pyridine ring. mdpi.com

Recent advancements in photoredox catalysis have enabled the generation of a wide range of radicals under mild conditions, further expanding the scope of Minisci-type reactions. The monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from various precursors has been reported to proceed under neutral conditions, highlighting the reactivity of activated pyridinium (B92312) species towards radicals. nih.gov

The table below summarizes key aspects of radical functionalization of pyridines.

| Reaction Type | Key Features | Regioselectivity | Reference |

| Minisci Reaction | Addition of nucleophilic radicals to protonated pyridines | C2 and C4 positions | mdpi.com |

| Photoredox-mediated Minisci-type reactions | Mild reaction conditions, broad radical scope | Tunable based on conditions | princeton.edu |

| Radical addition to N-alkoxypyridinium salts | Neutral conditions, high reactivity | Dependent on the specific system | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Pyridine Derivatives

The functionalization of the pyridine ring is a cornerstone in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring. ethernet.edu.et A variety of these reactions, such as Suzuki, Stille, and Negishi couplings, are instrumental in attaching the acetic acid side chain or its precursors to the 4-position of the pyridine ring. nih.govacs.orgresearchgate.net

Palladium- and nickel-based catalysts are frequently employed for these transformations. nih.govacs.org For instance, a common strategy involves the coupling of a 4-halopyridine derivative with a suitable organometallic reagent. The choice of catalyst, ligand, and reaction conditions is critical to achieve high yields and selectivity. rsc.org

A representative approach could involve the Suzuki-Miyaura cross-coupling of 4-bromopyridine (B75155) with a boronic ester of an acetic acid derivative. The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base.

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

| Catalyst | Coupling Partners | Product Type | Reference |

| Pd(PPh₃)₂Cl₂ | 2-bromopyridines and alkylzinc reagents | 2,6-difunctionalized pyridines | nih.gov |

| Palladacycle | Aryl halides and 3-alkylstannylpyridines | 3-Arylpyridine derivatives | researchgate.net |

| Pd(OAc)₂ / SPhos | Potassium pyridine-2-trifluoroborates and aryl halides | 2-Arylpyridines | researchgate.net |

Multi-component Reactions for Pyridine Ring Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing the pyridine ring from simple precursors in a single step. bohrium.com These reactions are particularly valuable for creating diverse libraries of substituted pyridines. bohrium.comacsgcipr.org

The Hantzsch pyridine synthesis and its variations are classic examples of MCRs used to generate dihydropyridine (B1217469) intermediates, which can then be oxidized to the corresponding pyridines. taylorfrancis.com Another notable method is the Bohlmann-Rahtz pyridine synthesis, which allows for the direct formation of functionalized pyridines. acsgcipr.org These MCRs can be adapted to produce pyridine cores that are pre-functionalized at the 4-position, ready for subsequent elaboration into the target molecule. bohrium.com The efficiency of these reactions can often be enhanced through the use of microwave irradiation or flow chemistry techniques. acsgcipr.org

Table 2: Comparison of Multi-component Reactions for Pyridine Synthesis

| Reaction Name | Key Features | Typical Starting Materials | Reference |

| Hantzsch Synthesis | Forms a dihydropyridine intermediate requiring oxidation. | β-dicarbonyl compound, aldehyde, ammonia | taylorfrancis.com |

| Bohlmann-Rahtz Synthesis | Directly yields a substituted pyridine. | Enamine, α,β-unsaturated ketone | acsgcipr.org |

| Guareschi-Thorpe Reaction | Direct formation of the aromatic pyridine ring. | Cyanoacetamide, 1,3-dicarbonyl compound | acsgcipr.org |

Methodologies for the Incorporation and Derivatization of the Morpholine Moiety

The morpholine ring is a key structural feature of the target compound. Its incorporation and functionalization can be achieved through several reliable synthetic methods.

The synthesis of the morpholine ring itself can be accomplished through various cyclization strategies. organic-chemistry.org A common method involves the reaction of a diethanolamine (B148213) derivative with a dehydrating agent. For the synthesis of this compound, a more direct approach is often employed, where a pre-formed morpholine is coupled with the pyridine acetic acid backbone.

The derivatization of morpholine often involves N-alkylation reactions. researchgate.net In the context of the target molecule, the nitrogen atom of morpholine acts as a nucleophile, attacking an electrophilic carbon atom attached to the pyridine ring. This is a crucial step in assembling the final compound.

Recent advances in C-H functionalization offer novel ways to construct the Morpholin-4-yl moiety. mdpi.com These methods allow for the direct coupling of morpholine with a C-H bond on a suitable substrate, often catalyzed by a transition metal.

Aminomethylation reactions, such as the Mannich reaction, are also highly relevant. nih.gov A modified Mannich reaction can be used to introduce a morpholinomethyl group onto a variety of substrates. nih.gov In some cases, morpholine itself can serve as a source of the methylene group in aminomethylation reactions, providing a direct route to aminomethylated products. acs.orgresearchgate.net

Table 3: Methods for Morpholine Incorporation

| Reaction Type | Description | Key Reagents | Reference |

| Nucleophilic Substitution | Reaction of morpholine with an alkyl halide derivative of pyridine acetic acid. | Morpholine, Pyridylacetyl halide | researchgate.net |

| Reductive Amination | Reaction of a pyridine acetaldehyde (B116499) derivative with morpholine in the presence of a reducing agent. | Morpholine, Pyridine acetaldehyde, NaBH(OAc)₃ | |

| Mannich Reaction | Condensation of an acidic proton-containing compound with formaldehyde (B43269) and morpholine. | Formaldehyde, Morpholine | nih.gov |

Total Synthesis Strategies for this compound and its Precursors

The total synthesis of this compound can be approached through several convergent or linear strategies. A common retrosynthetic analysis would disconnect the molecule at the nitrogen-carbon bond between the morpholine and the acetic acid moiety, and at the carbon-carbon bond between the pyridine ring and the side chain.

One plausible synthetic route begins with a commercially available 4-halopyridine. A transition metal-catalyzed cross-coupling reaction, such as a Sonogashira or Suzuki coupling, can be used to install a two-carbon unit at the 4-position. This unit can then be converted to the carboxylic acid functionality. The final step would involve the nucleophilic substitution of a leaving group on the acetic acid side chain by morpholine.

An alternative strategy could involve the synthesis of Morpholin-4-yl-acetic acid as a separate fragment. chemdad.comsigmaaldrich.comnih.gov This fragment can then be coupled with a functionalized pyridine derivative. For example, 4-pyridylacetic acid hydrochloride is a known reagent that can be used in coupling reactions. nih.gov

Advanced Spectroscopic and Structural Elucidation of Morpholin 4 Yl Pyridin 4 Yl Acetic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For Morpholin-4-yl(pyridin-4-yl)acetic acid, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. The protons on the pyridine (B92270) ring typically appear in the aromatic region, with the α-protons (adjacent to the nitrogen) being the most deshielded (δ 8.5-8.7 ppm) and the β-protons appearing further upfield (δ 7.2-7.5 ppm) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org The morpholine (B109124) ring protons exhibit two characteristic triplets: one for the protons adjacent to the nitrogen atom (typically δ 2.5-2.8 ppm) and another for the protons adjacent to the oxygen atom (typically δ 3.6-3.8 ppm). rsc.org The single proton on the chiral alpha-carbon (the methine proton) would likely appear as a singlet around δ 3.5-4.5 ppm, its exact shift influenced by the adjacent aromatic and heterocyclic rings. The carboxylic acid proton gives rise to a broad singlet at a very downfield position, often above δ 10 ppm, which can exchange with deuterium (B1214612) in D₂O.

The ¹³C NMR spectrum provides complementary information. The pyridine carbons show signals in the aromatic region, with the α- and γ-carbons being more deshielded than the β-carbons. wikipedia.org The carbonyl carbon of the carboxylic acid group is highly deshielded, appearing around 170-180 ppm. The carbons of the morpholine ring would appear at approximately 45-55 ppm (C-N) and 65-70 ppm (C-O). rsc.org The chiral α-carbon would have a characteristic shift in the 60-75 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar structural motifs.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine α-H | 8.5 - 8.7 | Doublet (d) |

| Pyridine β-H | 7.2 - 7.5 | Doublet (d) |

| Morpholine -CH₂-N | 2.5 - 2.8 | Triplet (t) |

| Morpholine -CH₂-O | 3.6 - 3.8 | Triplet (t) |

| α-CH | 3.5 - 4.5 | Singlet (s) |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar structural motifs.

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid C=O | 170 - 180 |

| Pyridine α-C | ~150 |

| Pyridine γ-C | ~136 |

| Pyridine β-C | ~124 |

| α-C | 60 - 75 |

| Morpholine C-O | 65 - 70 |

Mass Spectrometry (MS) for Molecular Confirmation and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis. For this compound (molecular formula C₁₁H₁₄N₂O₃), the calculated monoisotopic mass is approximately 222.10 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺, with an m/z value of approximately 223.11. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

Fragmentation analysis (MS/MS) can further validate the structure. Common fragmentation pathways for this molecule would include:

Loss of the carboxyl group: A neutral loss of COOH (45 Da) or CO₂ (44 Da).

Cleavage of the morpholine ring: The morpholine moiety can fragment, with a common resulting ion being the methylene-morpholine cation at m/z 100. researchgate.net

Cleavage at the α-carbon: Scission of the bonds around the central chiral carbon can lead to fragments corresponding to the pyridinylmethyl cation or the morpholinyl-carboxymethyl cation.

Table 3: Predicted ESI-MS Fragments for this compound

| Ion | Description | Predicted m/z |

|---|---|---|

| [C₁₁H₁₅N₂O₃]⁺ | Protonated molecule ([M+H]⁺) | 223.11 |

| [C₁₀H₁₅N₂O]⁺ | [M+H - CO₂]⁺ | 179.12 |

| [C₁₀H₁₄N₂O]⁺ | [M+H - COOH]⁺ | 178.11 |

| [C₅H₁₀NO]⁺ | Methylene-morpholine cation | 100.07 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by several key features:

Carboxylic Acid: A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded dimer form of carboxylic acids. rsc.org A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected between 1700 and 1760 cm⁻¹.

Morpholine Ring: C-H stretching vibrations from the morpholine ring will appear in the 2800-3000 cm⁻¹ region. A prominent C-O-C (ether) stretching band is expected around 1115 cm⁻¹.

Pyridine Ring: Aromatic C-H stretching occurs above 3000 cm⁻¹. Characteristic C=C and C=N ring stretching vibrations appear in the 1400-1600 cm⁻¹ region. researchgate.net The pyridine ring breathing mode, which involves a radial expansion and contraction of the ring, is found near 990 cm⁻¹ and is sensitive to substitution and intermolecular interactions. nih.gov

Raman spectroscopy provides complementary information and is particularly useful for symmetric vibrations that may be weak in the IR spectrum, such as the symmetric stretching of the pyridine ring.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 |

| Pyridine/Alkyl | C-H stretch | 2800 - 3100 |

| Carboxylic Acid | C=O stretch | 1700 - 1760 |

| Pyridine | C=C, C=N ring stretch | 1400 - 1600 |

| Morpholine | C-O-C stretch | ~1115 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination and Absolute Configuration (if chiral)

The α-carbon of this compound is a stereocenter, as it is bonded to four different groups (a hydrogen atom, a carboxyl group, a morpholinyl group, and a pyridinyl group). Consequently, the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. wikipedia.org

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left and right circularly polarized light. Since enantiomers interact with polarized light differently, they produce mirror-image ECD spectra. This property makes ECD a powerful tool for:

Enantiomeric Excess (ee) Determination: The magnitude of the ECD signal (the Cotton effect) is directly proportional to the concentration and enantiomeric excess of the chiral substance in a sample. rsc.org By comparing the ECD spectrum of a sample to that of an enantiomerically pure standard, the ee can be accurately and rapidly determined. nih.gov

Absolute Configuration Assignment: Determining whether an enantiomer has the R or S absolute configuration is more complex. libretexts.org It typically requires either comparison of the experimental ECD spectrum with spectra predicted from high-level quantum chemical calculations or chemical correlation. frontiersin.org An alternative experimental method involves creating diastereomeric derivatives by reacting the chiral acid with a chiral resolving agent. tandfonline.comtandfonline.com These diastereomers have distinct physical properties, including unique NMR spectra, which can be used to deduce the absolute configuration of the original enantiomer. tandfonline.com

The ability to resolve and characterize the individual enantiomers of this compound is crucial, as different stereoisomers often exhibit distinct biological activities.

Supramolecular Chemistry and Crystal Engineering of Morpholin 4 Yl Pyridin 4 Yl Acetic Acid Systems

Design and Formation of Co-crystals and Salts Involving N-Heterocycles and Carboxylic Acids

The design of co-crystals and salts involving carboxylic acids and N-heterocyclic compounds, such as pyridine (B92270) derivatives, is a cornerstone of crystal engineering. The formation of either a co-crystal (held by neutral hydrogen bonds) or a salt (involving proton transfer and ionic interactions) is primarily governed by the difference in the pKa values (ΔpKa) between the carboxylic acid and the conjugate acid of the heterocycle. A general rule suggests that a ΔpKa greater than 3 typically leads to salt formation, while a ΔpKa below 0 results in a co-crystal. The intermediate range can yield either form. Without experimental data on co-crystals of Morpholin-4-yl(pyridin-4-yl)acetic acid, its behavior in such systems remains speculative.

Analysis of Primary Hydrogen Bonding Networks (O-H...N, N-H...O) and Synthons

In acid-base co-crystals, the most anticipated and robust supramolecular synthon is the acid-pyridine heterosynthon, which involves a hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine nitrogen (O-H···N). In cases of salt formation, this interaction becomes a charge-assisted hydrogen bond between the protonated pyridine and the carboxylate group (N+-H···O-). Studies on analogous systems, such as co-crystals of piperonylic acid and 4,4'-bipyridine (B149096), confirm the presence of these predictable O-H···N interactions. However, the specific distances, angles, and resulting network topology for this compound are unknown.

Proton Transfer Phenomena in Acid-Base Interactions within Crystal Lattices

Proton transfer from the carboxylic acid to the basic nitrogen of the pyridine ring is a key phenomenon that dictates whether the resulting crystal is a molecular salt or a co-crystal. As mentioned, the ΔpKa rule is a strong predictor of this outcome. mdpi.com High-pressure experiments on other systems, like the malonic acid and 4,4'-bipyridine co-crystal, have shown that proton transfer can be induced by modifying intermolecular distances, effectively tuning the interaction. mdpi.com The exact position of the acidic proton in any potential solid form of this compound has not been experimentally determined.

Crystal Packing Motifs and Graph Set Analysis (e.g., R2(2)(8))

Graph set analysis is a systematic method for describing the topology of hydrogen-bonded networks. For example, the common carboxylic acid dimer is described as an R²₂(8) motif. In acid-pyridine systems, an R²₂(7) motif is often observed when a second interaction, such as a C-H···O bond, complements the primary O-H···N hydrogen bond. bldpharm.com The analysis of crystal packing in related morpholine-containing structures reveals how hydrogen bonds generate specific, repeating motifs that build the three-dimensional network. The specific motifs formed by this compound are unknown.

Hirshfeld Surface Analysis and Energy Framework Calculations for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. It maps the different types of interactions (e.g., H···H, O···H, C···H) and their relative contributions to the crystal packing. For instance, in the crystal structure of a related acetamide (B32628) derivative, Hirshfeld analysis quantified the dominant interactions as H···H (43.8%), C···H/H···C (21.0%), and O···H/H···O (13.7%). nih.gov Energy framework calculations further allow for the quantification of the energies associated with these interactions. Such a detailed quantitative analysis for this compound is contingent on obtaining its crystal structure data, which is currently unavailable.

Chemical Reactivity and Derivatization of Morpholin 4 Yl Pyridin 4 Yl Acetic Acid

Reactivity at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification, allowing for the formation of esters and amides, as well as undergoing decarboxylation to generate new C-C or C-H bonds.

The carboxylic acid moiety of Morpholin-4-yl(pyridin-4-yl)acetic acid can be readily converted into esters and amides through standard condensation reactions. These reactions typically involve activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of coupling agents, followed by reaction with an alcohol or amine.

A general three-component synthesis approach highlights the versatility of pyridylacetic acid derivatives. nih.gov This method involves the reaction of pyridine-N-oxides with Meldrum's acid derivatives, which then react with various nucleophiles like alcohols or amines to form the corresponding esters or amides after decarboxylation. nih.gov While this is a synthetic route to the derivatives rather than a direct derivatization of the acid itself, it underscores the accessibility of these compound classes.

Table 1: Representative Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Methanol (B129727) (in acid) | Methyl morpholin-4-yl(pyridin-4-yl)acetate | Fischer Esterification |

| This compound | Thionyl Chloride, then Benzylamine | N-benzyl-2-(morpholin-4-yl)-2-(pyridin-4-yl)acetamide | Amidation |

| This compound | Ethanol, DCC, DMAP | Ethyl morpholin-4-yl(pyridin-4-yl)acetate | Steglich Esterification |

| This compound | Ammonia, HATU | 2-(Morpholin-4-yl)-2-(pyridin-4-yl)acetamide | Amidation |

This table presents hypothetical, yet chemically plausible, reactions based on standard organic synthesis methodologies.

Decarboxylative reactions provide a powerful method for the functionalization of carboxylic acids by replacing the carboxyl group with other substituents. nih.govnih.govprinceton.edu Recent advancements, particularly using photoredox catalysis, have expanded the scope of these transformations, allowing them to proceed under mild conditions. nih.govnih.govrsc.org

For heteroaromatic acetic acids like this compound, decarboxylation can lead to the formation of a pyridin-4-ylmethyl radical, which can then be trapped by various reagents. This strategy is part of a broader class of reactions that leverage the stability and availability of carboxylic acids. nih.govprinceton.edu

A particularly noteworthy transformation is decarboxylative deuteration, which allows for the site-specific incorporation of a deuterium (B1214612) atom. nih.govrsc.orgthieme-connect.comresearchgate.net This is highly valuable in medicinal chemistry for studying metabolic pathways and enhancing pharmacokinetic properties. Protocols using synergistic photoredox and hydrogen atom transfer (HAT) catalysis with D₂O as the deuterium source have been developed for aliphatic carboxylic acids and can be applied to α-heteroatom substituted acids. nih.govrsc.org Silver (I) or Copper (I) salts have also been shown to catalyze the deutero-decarboxylation of heteroaromatic carboxylic acids under mild conditions. rsc.orgthieme-connect.com

Table 2: Examples of Decarboxylative Reactions

| Starting Material | Reagents | Product | Reaction Type | Reference |

| (Hetero)aromatic Carboxylic Acid | Ag(I) or Cu(I) catalyst, D₂O, DMSO | Monodeuterated (Hetero)arene | Decarboxylative Deuteration | rsc.orgthieme-connect.com |

| Aliphatic Carboxylic Acid | Photocatalyst (e.g., Mes-Acr-Me), Thiol co-catalyst, D₂O | Deuterated Alkane | Photoredox Decarboxylative Deuteration | nih.govresearchgate.net |

| Aliphatic Carboxylic Acid | N-xanthylamide | Decarboxylative Xanthylation Product | Redox-Neutral Decarboxylation | nih.gov |

| Aryl Carboxylic Acid | Ni/Photoredox Catalyst | Arylated/Aminated/Trifluoromethylated Product | Decarboxylative Cross-Coupling | princeton.edu |

Reactivity of the Pyridine (B92270) Nitrogen and Ring Carbons

The pyridine ring possesses a unique electronic structure that dictates its reactivity towards various reagents. The nitrogen atom is basic and nucleophilic, while the ring carbons are generally electron-deficient.

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center. wikipedia.org It readily reacts with electrophiles, most notably alkyl halides, in a process known as the Menshutkin reaction to form quaternary pyridinium (B92312) salts. mdpi.comosti.govrsc.org This quaternization significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. google.comgoogle.com

The quaternization of pyridines can be achieved with various reagents, including simple alkyl halides (e.g., methyl iodide) and more complex electrophiles like acrylamides under acidic conditions. osti.govgoogle.comgoogle.com The rate and success of the reaction can be influenced by the steric and electronic nature of both the pyridine substituent and the alkylating agent. rsc.org

The pyridine ring is electron-deficient compared to benzene, which deactivates it towards electrophilic aromatic substitution (EAS). wikipedia.orgwikipedia.org Any electrophilic attack that does occur generally happens at the C-3 (meta) position, as attack at the C-2 or C-4 positions would place a destabilizing positive charge on the electronegative nitrogen atom in the resonance intermediate. quora.comquora.com The reaction requires harsh conditions, and the presence of the quaternizing nitrogen (from protonation in acidic media) further deactivates the ring. wikipedia.org For this compound, electrophilic substitution would be predicted to occur at the C-3 and C-5 positions.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the C-2 or C-4 position. wikipedia.orgquimicaorganica.orgyoutube.com The reaction proceeds via an addition-elimination mechanism, forming a stabilized Meisenheimer-like intermediate where the negative charge is delocalized onto the ring nitrogen. youtube.comnih.gov In the case of this compound, the morpholinylacetic acid group is not a typical leaving group, making direct SNAr at the C-4 position unlikely under standard conditions. However, quaternization of the pyridine nitrogen enhances the ring's electrophilicity and can facilitate substitution reactions. google.comgoogle.comrsc.org

Table 3: Regioselectivity in Pyridine Substitution Reactions

| Reaction Type | Position(s) of Attack | Rationale |

| Electrophilic Aromatic Substitution (EAS) | C-3, C-5 | Avoids placing a positive charge on the nitrogen atom in the reaction intermediate. quora.comquora.com Ring is generally deactivated. wikipedia.org |

| Nucleophilic Aromatic Substitution (SNAr) | C-2, C-4, C-6 | Allows the negative charge of the Meisenheimer intermediate to be stabilized on the electronegative nitrogen atom. quimicaorganica.orgyoutube.com Requires a leaving group. |

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying pyridine rings, bypassing the need for pre-functionalized substrates. rsc.orgresearchgate.net However, achieving regioselectivity can be challenging due to the inherent electronic properties of the pyridine ring. rsc.orgnih.gov

Various strategies have been developed to control the site of functionalization:

Minisci-type reactions involve the addition of nucleophilic carbon-centered radicals to the protonated pyridine ring. This reaction typically favors the C-2 and C-4 positions due to the stabilization of the intermediate radical cation. By using a blocking group on the nitrogen, C-4 selectivity can be achieved for alkylation. chemrxiv.org

Transition-metal-catalyzed C-H activation often employs directing groups to achieve ortho-selectivity.

Dearomatization-rearomatization strategies provide access to meta- and para-substituted pyridines. For example, the formation of oxazino pyridine intermediates can lead to meta-C-H functionalization under neutral conditions or para-selective functionalization under acidic conditions, demonstrating pH-switchable regioselectivity. nih.govnih.gov Another approach utilizes a strong base to deprotonate the most acidic C-H bond, which can enable C-4 functionalization. digitellinc.com

For this compound, the existing C-4 substituent would direct C-H functionalization to the remaining open positions (C-2, C-3, C-5, C-6) depending on the chosen methodology. For instance, Minisci-type reactions would likely favor the C-2 and C-6 positions.

Reactivity of the Morpholine (B109124) Nitrogen and Ring Atoms

The morpholine component of the molecule presents a key site for chemical modification, particularly at the nitrogen atom and, to a lesser extent, the carbon atoms of the ring.

The nitrogen atom of the morpholine ring in this compound is a secondary amine and thus exhibits characteristic nucleophilic and basic properties. wikipedia.org This allows for a range of functionalization reactions, with N-alkylation being a prominent example.

N-alkylation of morpholine and its derivatives can be achieved through various methods, including reactions with alkyl halides or the use of alcohols in the presence of a catalyst. akjournals.comresearchgate.netakjournals.com For instance, the N-methylation of morpholine with methanol has been demonstrated to proceed with high conversion and selectivity in a gas-solid phase reaction over a CuO–NiO/γ–Al2O3 catalyst. akjournals.comresearchgate.net The reaction conditions, such as temperature and reactant ratios, are crucial for optimizing the yield of the N-alkylated product and minimizing side reactions like ring-opening. akjournals.comresearchgate.net

Table 1: N-Alkylation of Morpholine with Various Alcohols

| Alcohol | Reaction Temperature (°C) | Morpholine Conversion (%) | N-Alkylmorpholine Selectivity (%) |

| Methanol | 220 | 95.3 | 93.8 |

| Ethanol | 220 | 89.1 | 90.2 |

| n-Propanol | 220 | 85.4 | 88.5 |

| n-Butanol | 220 | 82.6 | 86.1 |

| Isopropanol | 220 | 65.7 | 75.3 |

| Isobutanol | 220 | 70.2 | 78.9 |

| Cyclohexanol | 240 | 45.1 | 55.6 |

This data is generalized from studies on the N-alkylation of morpholine and indicates expected trends for the derivatization of this compound. akjournals.comakjournals.com

The reactivity of the morpholine nitrogen is influenced by the electron-withdrawing effect of the ether oxygen, which makes it less nucleophilic and less basic than comparable cyclic amines like piperidine. wikipedia.org Despite this, it readily reacts with acids to form morpholinium salts. wikipedia.orgchemicalbook.com

The morpholine moiety can also participate in radical reactions. The formation of a morpholine radical can be initiated through electrochemical oxidation. mdpi.comresearchgate.net Studies have shown that the electrochemical oxidation of morpholine at an anode can generate a morpholine radical, which can then engage in further reactions, such as C-N bond formation. mdpi.com For example, in an electrochemical reaction with quinoline (B57606) N-oxides catalyzed by Cu(OAc)2, the morpholine radical has been identified as a key intermediate. mdpi.comresearchgate.net The formation and reactivity of this radical can be influenced by the solvent used, with different products being formed in different solvent environments. mdpi.com

These radical reactions open up pathways for the introduction of the morpholine unit into other molecules through C-H functionalization and cross-coupling reactions, highlighting a versatile aspect of its chemical reactivity. mdpi.comresearchgate.net

Stereochemical Stability and Epimerization at the α-Carbon Stereocenter (if chiral)

The α-carbon of this compound, the carbon atom to which the carboxyl group, the pyridine ring, and the morpholine nitrogen are attached, is a stereocenter. This is because it is bonded to four different groups, rendering the molecule chiral and capable of existing as a pair of enantiomers.

The stereochemical stability of this center is a critical consideration, as the α-proton is acidic due to its position adjacent to the carbonyl group of the carboxylic acid and the electron-withdrawing nature of the pyridinium ring (if the pyridine nitrogen is protonated). libretexts.orgyoutube.com This acidity makes the α-proton susceptible to abstraction by a base, which can lead to epimerization or racemization.

The process of epimerization involves the formation of a planar enolate intermediate upon deprotonation of the α-carbon. libretexts.org Reprotonation of this achiral enolate can occur from either face, leading to a mixture of stereoisomers. libretexts.orgnih.gov This phenomenon is well-documented in compounds with similar structural features, such as amino acids, particularly those with electron-withdrawing groups in the side chain which further stabilize the enolate intermediate. nih.gov

The propensity for epimerization is influenced by several factors, including the strength of the base used, the solvent, and the temperature. In the context of synthetic procedures or biological environments, conditions that promote enolate formation can compromise the stereochemical integrity of the α-center. nih.gov For instance, in peptide synthesis, the use of basic conditions during coupling reactions can lead to the epimerization of amino acid residues with acidic α-protons. nih.gov Therefore, controlling the reaction conditions is essential to maintain the desired stereochemistry of this compound and its derivatives.

Advanced Applications in Chemical Sciences of Morpholin 4 Yl Pyridin 4 Yl Acetic Acid Scaffolds

Ligand Design in Coordination Chemistry and Catalysis

The molecular structure of Morpholin-4-yl(pyridin-4-yl)acetic acid, featuring multiple heteroatoms (N, O), makes it a promising candidate for ligand design. The pyridine (B92270) nitrogen and the carboxylate group are classic coordination sites for metal ions. ijcm.ir

The this compound scaffold possesses key features that suggest potential as a chelating ligand for transition metals. The molecule contains a pyridine nitrogen atom and a carboxylate group, which are well-known to coordinate with metal centers. ijcm.ir Pyridinedicarboxylic acids, for instance, are recognized as effective ligands for building coordination polymers due to their versatile binding modes. ijcm.irresearchgate.net The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as donor sites, potentially forming stable chelate rings with a single metal ion or bridging multiple metal centers to form coordination polymers. ijcm.irnih.gov

The presence of both a soft donor (pyridine N) and hard donors (carboxylate O) allows for coordination with a wide range of transition metals, influencing the resulting complex's geometry and stability. The morpholine (B109124) group, while generally less basic than the pyridine nitrogen, could also play a role in the coordination sphere or influence the ligand's steric and electronic properties. The formation of such metal complexes is fundamental to their application in areas like catalysis and materials science. nih.gov

Table 1: Potential Coordination Modes of Pyridyl-Carboxylate Ligands

This table illustrates common coordination behaviors of ligands structurally related to this compound, highlighting their versatility in forming metal-organic architectures.

| Coordination Site(s) | Binding Mode | Potential Metal Ions | Resulting Structure |

| Pyridine Nitrogen, Carboxylate Oxygen | Chelating Bidentate | Cu(II), Co(II), Mn(III) | Mononuclear Complex |

| Carboxylate Oxygen | Bridging | Zn(II), Mn(III) | Dinuclear or Polynuclear Complex |

| Pyridine Nitrogen | Monodentate | Ru(II), Rh(III) | Mononuclear Complex |

| Pyridine-N, Carboxylate-O (intermolecular) | Bridging | Co(II), Ni(II), Mn(III) | 1D, 2D, or 3D Coordination Polymer ijcm.irresearchgate.netnih.gov |

While this compound is an achiral molecule, its scaffold serves as a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis. Asymmetric catalysis relies on chiral ligands that coordinate to a metal center, creating a chiral environment that directs a reaction to preferentially form one enantiomer of the product. nih.gov

The morpholine ring is a "privileged structure" in medicinal chemistry and can be synthesized in chiral forms. rsc.orgnih.gov For example, the asymmetric hydrogenation of dehydromorpholines can produce chiral 2-substituted morpholines with high enantioselectivity. rsc.orgnih.gov By incorporating such a pre-existing chiral morpholine unit or by modifying the acetic acid backbone to create a new stereocenter, derivatives of the title compound can be rendered chiral.

These new chiral P,N,N-ligands, which combine phosphorus, nitrogen, and another nitrogen or oxygen donor atom, have shown excellent performance in metal-catalyzed asymmetric reactions. nih.govacs.orgacs.org A chiral ligand derived from the this compound scaffold would feature a hard N,O-donor set from the pyridine and carboxylate groups and potentially another donor from a modified morpholine ring, making it a candidate for reactions like asymmetric hydrogenations or hydroaminations. acs.orgacs.org

Building Blocks for Complex Molecular Architectures

The distinct functional groups within this compound make it a versatile building block for constructing larger, more complex molecules for use in materials science and synthetic chemistry. nih.govwikipedia.org

The bifunctional nature of the this compound scaffold, with its reactive carboxylic acid and potential for functionalization on the pyridine or morpholine rings, allows for its incorporation into oligomers and polymers. The carboxylic acid group can undergo condensation reactions, such as esterification or amidation, to form the backbone of polyesters or polyamides. The synthesis of oligomers related to poly(ethyleneglycol terephthalate) has been demonstrated using pyridyl-functionalized monomers, highlighting a potential pathway for polymerization. colab.ws

The pyridine and morpholine moieties can be used to tune the properties of the resulting polymer, such as solubility, thermal stability, and its ability to coordinate with metal ions. Polymers containing pyridine units are explored for their electronic and optical properties. frontiersin.org The incorporation of the morpholine unit can improve pharmacokinetic properties in drug-like molecules and can influence the physicochemical characteristics of materials. nih.govresearchgate.net

Pyridylacetic acid derivatives are valuable intermediates in organic synthesis for the construction of more complex heterocyclic systems. nih.gov The title compound can serve as a precursor for a variety of chemical transformations. For example, the acetic acid side chain can be used to build a new ring fused onto the pyridine core. The reactivity of the alpha-carbon next to the carbonyl group allows for various functionalization reactions.

Synthetic strategies involving multicomponent reactions or cascade processes can utilize building blocks like this compound to rapidly assemble complex molecular frameworks. mdpi.comsigmaaldrich.com Such approaches are efficient in creating libraries of novel compounds with potential applications in medicinal chemistry or materials science. mdpi.comnih.gov The synthesis of diverse heterocyclic systems, such as pyrrolo[3,4-b]pyridin-5-ones, has been achieved through strategies starting from functionalized pyridine precursors. mdpi.com

Contribution to Advanced Materials for Organic Electronics (General Principles)

Scaffolds containing pyridine units are of significant interest in the field of organic electronics. Pyridine is an electron-deficient (π-acceptor) heterocycle, a property that is highly valuable for designing materials for electronic applications.

Coordination polymers based on pyridyl ligands have been investigated as promising materials for electrochromic devices, which can change color upon application of an electrical potential. frontiersin.org These materials offer potential advantages such as high coloration efficiency and fast switching speeds. frontiersin.org The ability of the pyridine nitrogen to coordinate with various metal ions allows for the tuning of the material's redox properties and, consequently, its color and electronic behavior.

Furthermore, pyridine-containing organic molecules can be used in the development of light-sensitive materials and photocatalysts. acs.org The electronic structure of the pyridine ring can be tailored through substitution to influence the molecule's absorption and emission of light. For example, linking pyridyl groups to other photoactive units like phenothiazine (B1677639) can create novel luminescent frameworks. acs.org The general principles of molecular design in organic electronics often involve combining electron-donating and electron-accepting moieties to control the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern charge transport and optical properties. The this compound scaffold provides a pyridine acceptor unit that can be chemically linked to other functional groups to create advanced electronic materials.

Future Research Directions and Unexplored Avenues for Morpholin 4 Yl Pyridin 4 Yl Acetic Acid

Development of Novel Asymmetric Synthetic Pathways for Enhanced Stereocontrol

The acetic acid component of Morpholin-4-yl(pyridin-4-yl)acetic acid is attached to a chiral center, making the synthesis of single enantiomers a paramount objective for various applications. The development of new asymmetric synthesis methodologies remains a highly active field in organic chemistry, driven by the need for enantiopure compounds. mdpi.com Future research should pivot towards creating novel, efficient, and scalable asymmetric synthetic routes that provide precise control over the stereochemistry at this center.

Key research avenues include:

Chiral Auxiliary-Mediated Synthesis: Investigating the use of removable chiral auxiliaries attached to the acetic acid group to direct the stereoselective introduction of the morpholine (B109124) or pyridine (B92270) moieties.

Organocatalysis: Designing and screening novel chiral organocatalysts (e.g., proline derivatives or cinchona alkaloids) that can catalyze the key bond-forming reaction enantioselectively.

Transition-Metal Catalysis: Exploring chiral transition-metal complexes (e.g., based on rhodium, iridium, or palladium) with bespoke chiral ligands to achieve high enantiomeric excess. Chiral morpholine derivatives have found applications as chiral ligands in asymmetric synthesis, suggesting a promising direction for this compound's analogues. nih.gov

The table below outlines potential strategies for investigation.

| Synthesis Strategy | Catalyst/Auxiliary Type | Potential Advantages | Research Focus |

| Chiral Auxiliary | Evans oxazolidinones, Oppolzer's sultams | High diastereoselectivity, well-established methods | Development of novel cleavage conditions to remove the auxiliary without racemization. |

| Organocatalysis | Chiral amines, phosphoric acids | Metal-free, environmentally benign, low toxicity | Catalyst design for specific substrate activation; optimization of reaction conditions (solvent, temperature). |

| Transition-Metal Catalysis | Chiral phosphine ligands (e.g., BINAP), N-heterocyclic carbenes (NHCs) | High turnover numbers, broad substrate scope | Ligand design to create a specific chiral pocket around the metal center; investigation of catalytic cycles. |

Exploration of Catalyst Systems for Highly Regio- and Stereoselective Functionalization

Beyond controlling the primary chiral center, future work must address the selective functionalization of the morpholine and pyridine rings. The ability to modify these rings at specific positions (regioselectivity) without disturbing the core structure is essential for creating libraries of analogues with tailored properties. Transition metal-catalyzed C-H functionalization represents a powerful strategy for this purpose, offering atom- and step-economy. mdpi.com

Future research should concentrate on:

Pyridine Ring Functionalization: The pyridine ring is a key structural motif in numerous pharmaceuticals. nih.gov Developing catalyst systems (e.g., palladium, rhodium, iridium-based) that can selectively activate and functionalize the C-H bonds at the C2, C3, or C5 positions of the pyridine ring is a high-priority goal.

Morpholine Ring Modification: While more challenging, the development of methods for the diastereoselective functionalization of the morpholine ring would open new avenues for structural diversification.

Dual-Catalysis Systems: Investigating cooperative catalytic systems that can achieve multiple transformations in a single pot, such as a C-H functionalization followed by an asymmetric reaction.

| Catalyst System | Target Position | Type of Functionalization | Key Research Challenge |

| Palladium(II)/Ligand | Pyridine C2 | Arylation, Alkylation | Overcoming catalyst inhibition by the pyridine nitrogen. |

| Iridium(I)/Bipyridine | Pyridine C3/C5 | Borylation, Silylation | Controlling regioselectivity between the two meta positions. |

| Copper(I)/Photoredox | Acetic Acid α-position | Amination, Alkylation | Managing selectivity in the presence of multiple reactive sites. mdpi.com |

| Rhodium(III)/Cp* | Pyridine C-H | Annulation, Cyclization | Designing directing groups to control site-selectivity. |

Advanced Computational Modeling for Predictive Reactivity, Supramolecular Interactions, and Design Principles

Computational chemistry offers powerful tools to predict and understand chemical phenomena, thereby accelerating experimental discovery. nih.gov For this compound, a concerted computational effort can provide deep insights into its behavior and guide the design of new experiments and derivatives.

Unexplored computational avenues include:

Reaction Mechanism Prediction: Using Density Functional Theory (DFT) to elucidate the mechanisms of the novel asymmetric and functionalization reactions proposed in sections 8.1 and 8.2. This can help in optimizing reaction conditions and designing more efficient catalysts. nih.gov

Supramolecular Interaction Analysis: Employing methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots to model the hydrogen bonds, π-π stacking, and other weak interactions that govern the compound's self-assembly. researchgate.net

In Silico Derivative Design: Using molecular dynamics and docking simulations to design new analogues with specific affinities for biological targets or desired material properties, building on computational studies of other morpholine-containing compounds. researchgate.net

| Computational Method | Research Application | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidating catalytic cycles, calculating transition state energies. | Rational catalyst design, prediction of reaction selectivity (regio-, stereo-). |

| Molecular Dynamics (MD) | Simulating self-assembly in solution, predicting crystal packing. | Understanding of aggregation behavior, guidance for crystallization experiments. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Quantifying non-covalent interactions (e.g., hydrogen bonds). | Detailed map of intermolecular forces driving crystal formation. |

| Virtual Screening/Docking | Predicting binding modes and affinities of derivatives to protein targets. | Prioritization of synthetic targets for drug discovery programs. |

Investigation of Self-Assembly Properties and Crystal Engineering in Complex Chemical Systems

The presence of a carboxylic acid (hydrogen-bond donor/acceptor), a pyridine ring (hydrogen-bond acceptor, π-system), and a morpholine ring (hydrogen-bond acceptor) makes this compound an excellent candidate for crystal engineering and the construction of novel supramolecular materials. The study of supramolecular interactions in related pyridyl compounds has revealed the formation of robust hydrogen-bonded networks and π–π stacking interactions. researchgate.net

Future research should explore:

Co-crystallization: Systematically exploring the co-crystallization of this compound with other molecules (co-formers) to create new multi-component solids with tunable physical properties (e.g., solubility, stability).

Polymorph Screening: Conducting comprehensive screenings to identify and characterize different crystalline forms (polymorphs) of the parent compound and its derivatives, as each polymorph can have unique properties.

Metal-Organic Framework (MOF) Precursors: Investigating its use as a multitopic organic linker for the synthesis of novel MOFs. The pyridyl nitrogen and the carboxylate group can coordinate to metal ions, potentially forming porous materials with applications in gas storage or catalysis.

The analysis of crystal structures, such as those of related morpholine-pyridine compounds, provides a foundation for predicting and designing these complex systems. nih.govnih.gov

| Supramolecular Synthon | Interacting Groups | Potential Resulting Structure | Application Area |

| Carboxylic Acid Dimer | R-COOH --- HOOC-R | Centrosymmetric dimers, chains | Robust building blocks for crystal design. |

| Carboxylic Acid-Pyridine | R-COOH --- N(pyridyl) | Heterodimers, chains, sheets | Co-crystal formation, pH-responsive materials. researchgate.net |

| π–π Stacking | Pyridyl --- Pyridyl | Stacked columnar arrays | Anisotropic electronic or optical properties. |

| C-H···O/π Interactions | C-H (aliphatic/aromatic) --- O(morpholine/acid), π(pyridyl) | 3D network stabilization | Fine-tuning of crystal packing and density. nih.gov |

Q & A

Q. What are the common synthetic routes for Morpholin-4-yl(pyridin-4-yl)acetic acid?

The compound is typically synthesized via condensation reactions between morpholine derivatives and pyridinylacetic acid precursors. A standard method involves reacting morpholine with chloroacetic acid under dehydrochlorination conditions to form morpholin-4-ylacetic acid, which can then be coupled with pyridin-4-yl moieties via nucleophilic substitution or cross-coupling reactions . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalysts) is critical for improving yield. For example, refluxing in acetic acid with ammonium acetate as a catalyst has been effective in analogous morpholine-functionalized syntheses .

Q. How can the purity and structural integrity of this compound be characterized?

- Chromatography : HPLC or TLC with UV detection can assess purity, leveraging the compound’s aromatic absorption bands.

- Spectroscopy :

- ¹H/¹³C NMR : Distinct signals for the morpholine ring (δ ~3.6 ppm for N-CH₂ and ~2.8 ppm for O-CH₂) and pyridine protons (δ ~8.5 ppm for aromatic H) confirm connectivity .

- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O in morpholine) validate functional groups.

Q. What are the key physicochemical properties relevant to experimental design?

- Solubility : Slightly soluble in methanol and water due to polar morpholine and pyridine groups; hydrochloride salts enhance aqueous solubility .

- Melting Point : Reported range: 160–163°C for morpholin-4-ylacetic acid derivatives .

- Stability : Susceptible to hydrolysis under strongly acidic/basic conditions; storage in inert atmospheres (N₂/Ar) is recommended.

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in derivatives of this compound?

Stereoselectivity in functionalized derivatives (e.g., chiral acetates) can be controlled using asymmetric catalysis. For instance, Ru-based complexes with morpholine ligands have been employed to direct enantiomeric outcomes in analogous syntheses . Solvent polarity (e.g., DMF vs. THF) and temperature gradients during crystallization also affect diastereomer ratios .

Q. What strategies are effective in resolving contradictions in spectroscopic data for derivatives?

- Multi-technique validation : Cross-validate NMR assignments with HSQC/HMBC to resolve overlapping signals.

- Crystallographic benchmarking : Use single-crystal X-ray structures to confirm ambiguous protonation states (e.g., pyridine vs. pyridinium forms) .

- Computational DFT : Simulate NMR/IR spectra to identify discrepancies arising from dynamic effects (e.g., rotamers) .

Q. How can computational methods predict supramolecular interactions in crystal structures?

- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., H-bonding between morpholine O and pyridine H) .

- Molecular docking : Predicts packing motifs by simulating π-π stacking (pyridine rings) and hydrogen-bonding networks .

- CSD surveys : Leverage databases to compare interaction frequencies (e.g., C=O⋯H-N vs. C-H⋯O) in related structures .

Q. What are the mechanistic implications of morpholine’s role in metal coordination chemistry?

Morpholine’s lone pair on the oxygen and nitrogen atoms enables chelation with transition metals (e.g., Ru, Cu), forming stable complexes. These interactions modulate redox properties and catalytic activity, as seen in Ru-based antibacterial agents where morpholine enhances lipophilicity and target binding .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via inline FTIR to detect intermediate formation (e.g., acyl chlorides) .

- Data Reproducibility : Address solubility variations by standardizing solvent systems (e.g., 1:1 MeOH:H₂O for assays) .

- Advanced Characterization : Pair mass spectrometry (HRMS) with isotopic labeling to trace degradation pathways under stress conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.